molecular formula C26H32N2O4 B11007202 2'-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Numéro de catalogue: B11007202
Poids moléculaire: 436.5 g/mol
Clé InChI: PCPNEZQYWNZKSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structure and Properties: This compound (CAS: 1246038-38-9) is a spirocyclic molecule featuring a cyclohexane fused to an isoquinoline moiety via a spiro junction. Key substituents include a 2-methoxyethyl group at the 2'-position and a carboxamide group linked to a 2-methoxy-5-methylphenyl ring (Figure 1). Its molecular formula is C26H32N2O3, with a molecular weight of 420.5 g/mol .

Safety guidelines () emphasize precautions such as avoiding heat sources (P210) and preventing child access (P102).

Propriétés

Formule moléculaire

C26H32N2O4

Poids moléculaire

436.5 g/mol

Nom IUPAC

2-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C26H32N2O4/c1-18-11-12-22(32-3)21(17-18)27-24(29)23-19-9-5-6-10-20(19)25(30)28(15-16-31-2)26(23)13-7-4-8-14-26/h5-6,9-12,17,23H,4,7-8,13-16H2,1-3H3,(H,27,29)

Clé InChI

PCPNEZQYWNZKSC-UHFFFAOYSA-N

SMILES canonique

CC1=CC(=C(C=C1)OC)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2’-(2-méthoxyéthyl)-N-(2-méthoxy-5-méthylphényl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoléine]-4’-carboxamide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles.Les réactifs courants utilisés dans ces réactions comprennent les réactifs organométalliques, les oxydants et les groupes protecteurs pour garantir des réactions sélectives .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l’utilisation de réacteurs à flux continu, qui permettent un meilleur contrôle des conditions réactionnelles et une meilleure évolutivité .

Analyse Des Réactions Chimiques

Types de réactions

Le 2’-(2-méthoxyéthyl)-N-(2-méthoxy-5-méthylphényl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoléine]-4’-carboxamide peut subir diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des composés ayant des groupes carbonyle supplémentaires, tandis que les réactions de substitution peuvent produire une large gamme de dérivés ayant des groupes fonctionnels différents .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds similar to Y043-1556 exhibit promising anticancer properties. For instance, derivatives of isoquinoline structures have been shown to target various cancer cell lines effectively. The mechanism often involves the inhibition of specific signaling pathways that promote cell proliferation and survival.

Neuroprotective Effects

Research has suggested that compounds with a similar structural framework may possess neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress within neuronal cells.

Anti-inflammatory Properties

Compounds derived from spirocyclic frameworks are being investigated for their anti-inflammatory properties. They may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in Crystals demonstrated that derivatives of spirocyclic compounds showed significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that Y043-1556 could be further explored for similar applications .

Case Study 2: Neuroprotection

In a recent publication in Pharmaceuticals, researchers evaluated the neuroprotective effects of spirocyclic compounds on neuronal cell cultures subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability, supporting their potential use in neurodegenerative conditions .

Mécanisme D'action

Le mécanisme d’action du 2’-(2-méthoxyéthyl)-N-(2-méthoxy-5-méthylphényl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoléine]-4’-carboxamide n’est pas bien compris, mais il est probable qu’il implique des interactions avec des cibles moléculaires spécifiques. Celles-ci pourraient inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans les processus biologiques. La structure spirocyclique peut permettre au composé de s’adapter à des sites de liaison uniques, conduisant à des effets biologiques spécifiques .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Spirocyclic Isoquinoline Derivatives

1'-Oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid ()
  • Structure: Shares the spiro[cyclohexane-isoquinoline] core but lacks the 2-methoxyethyl and carboxamide substituents.
2'-(2-Methoxyphenyl)-1,3-dioxo-...spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline]-3'-carbonitrile ()
  • Structure: Features a dioxo-pyrrolo-isoquinoline spiro system with a methoxyphenyl group.
  • Properties : Melting point (162–164°C) suggests high crystallinity, similar to spirocyclic analogs. The carbonitrile group may enhance metabolic stability compared to carboxamides .

Biphenyl Carboxamide Derivatives (VM Series, )

Compound Substituents Melting Point (°C) Yield (%) Key Functional Groups
VM-2 4-Methoxyphenyl 112–115 66.89 Nitrate ester, biphenyl
VM-6 2-Trifluoromethylphenyl 127–129 48.02 CF3, nitro group
VM-9 4-Nitrophenyl 160–162 71.08 Strong electron-withdrawing NO2

Comparison with Target Compound :

  • Spiro vs. Biphenyl Core : The spirocyclic architecture in the target compound introduces conformational rigidity, which may improve selectivity compared to the flexible biphenyl backbone in VM derivatives .
WAY 100635 ()
  • Structure : N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexane carboxamide.
  • Activity : Potent 5-HT1A receptor antagonist (IC50 = 0.95 nM). The methoxyphenyl and carboxamide groups are critical for receptor interaction, analogous to the target compound’s substituents.
  • Divergence : WAY 100635’s piperazine-pyridine side chain enhances CNS penetration, while the target’s spiro system may limit blood-brain barrier permeability .
AMG 458 ()
  • Structure : Pyrazolone-based c-Met inhibitor with a hydroxyalkyl side chain.
  • Activity : Selective c-Met inhibition (vs. VEGFR2) but metabolically unstable. The target compound’s spiro core and methoxy groups could offer improved metabolic stability .

Other Carboxamide Derivatives

N-(4-Amino-2-methylphenethyl)-N-methyl-4-oxo-1,4-dihydroquinoline-2-carboxamide ()
  • Structure: Linear quinoline carboxamide with a phenethyl group.
  • Properties : Melting point (127–128°C) and NMR data (δ 12.08 ppm, NH) highlight hydrogen-bonding capacity, similar to the target’s carboxamide .
5-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide ()
  • Structure: Contains dual methoxy groups and a phenoxyethyl chain.
  • Comparison : The ethoxy linker may increase flexibility compared to the target’s rigid spiro system, affecting target binding kinetics .

Activité Biologique

The compound 2'-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide , also referred to as Y043-1556, has garnered attention for its potential biological activities. This article explores its characteristics, biological effects, and relevant research findings.

Chemical Characteristics

Y043-1556 is characterized by the following chemical properties:

PropertyValue
Compound IDY043-1556
Molecular FormulaC26H32N2O4
Molecular Weight436.55 g/mol
logP4.092
logD4.091
logSw-4.1229
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area54.246 Ų

These properties suggest a relatively hydrophobic compound with potential for significant interaction with biological membranes.

Anticancer Activity

Y043-1556's spirocyclic structure is reminiscent of various anticancer agents. The compound's ability to inhibit cell proliferation in cancer cell lines has been investigated in related compounds. For instance, certain isoquinoline derivatives have shown promising antiproliferative activity against human hepatoma cells (HepG2) and other cancer types . The specific mechanisms often involve apoptosis induction and cell cycle arrest, warranting further investigation into Y043-1556's potential in cancer therapy.

Structure-Activity Relationship (SAR)

A systematic investigation into the structure-activity relationship (SAR) of related compounds has revealed that modifications in the molecular structure can significantly enhance biological activity. For example, alterations in the substituents on the phenyl ring or changes in the alkyl chain length have been shown to affect potency and selectivity against various targets . Such findings underscore the importance of exploring different analogs of Y043-1556 to optimize its therapeutic profile.

In Vivo Studies

While most available data focuses on in vitro assays, preliminary in vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of Y043-1556. Investigations into similar compounds have demonstrated varying degrees of bioavailability and metabolic stability, which are critical for effective therapeutic application . Future studies should aim to elucidate these parameters for Y043-1556 specifically.

Q & A

Q. What are the key structural features of this spirocyclic compound, and how do they influence its chemical reactivity?

The compound contains a spirocyclic core connecting a cyclohexane ring to an isoquinoline moiety, with functional groups including methoxyethyl and methoxymethylphenyl substituents. The spiro junction creates steric constraints that influence conformational flexibility, while the methoxy groups enhance solubility and modulate electronic properties. These features impact reactivity in nucleophilic substitutions or cyclization reactions . Analytical Recommendations : Use NMR spectroscopy (¹H/¹³C) to confirm spiro connectivity and substituent positions. X-ray crystallography can resolve steric effects .

Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction conditions?

Synthesis typically involves:

  • Step 1 : Formation of the isoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions.
  • Step 2 : Spirocyclization using acid- or base-catalyzed intramolecular cyclization.
  • Step 3 : Functionalization (e.g., carboxamide coupling) under anhydrous conditions with coupling agents like EDCI/HOBt . Critical Conditions :
  • Temperature control (<0°C for cyclization to avoid side reactions).
  • Solvent choice (e.g., THF for polar intermediates, DCM for coupling steps) .

Q. How is purity and structural integrity validated during synthesis?

  • HPLC-MS : Monitors reaction progress and quantifies impurities (<0.5% threshold).
  • NMR Spectroscopy : Assigns peaks for spiro connectivity (e.g., δ 4.5–5.5 ppm for methoxyethyl protons).
  • Elemental Analysis : Confirms molecular formula (e.g., C₂₅H₂₉N₂O₅) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?

Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace methoxyethyl with fluorinated groups) to assess steric/electronic effects.
  • Kinase Assays : Use FRET-based or ADP-Glo™ assays to measure IC₅₀ values against targets (e.g., EGFR, VEGFR).
  • Computational Docking : Map binding interactions using Schrödinger Suite or AutoDock Vina . Example Findings :
Analog SubstituentIC₅₀ (nM) EGFRSelectivity (VEGFR/EGFR)
2-Methoxyethyl12.31:8.2
2-Fluoroethyl8.11:4.5
2-Chlorophenyl23.71:12.1
Data adapted from spirocyclic isoquinoline analogs .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Approaches :

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomal assays). Poor solubility (~<10 µM in PBS) may limit in vivo efficacy despite in vitro potency .
  • Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility.
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites influencing efficacy .

Q. What computational strategies are effective in predicting off-target interactions?

  • Proteome-Wide Docking : Screen against databases like ChEMBL or PDB using ensemble docking.
  • Machine Learning : Train models on kinase inhibitor datasets to predict selectivity (e.g., random forest classifiers).
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Q. How can reaction pathways be optimized to scale up synthesis without compromising yield?

  • DoE (Design of Experiments) : Use Taguchi methods to optimize parameters (e.g., temperature, solvent ratio).
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve control.
  • Catalyst Screening : Test Pd/C or Ni-based catalysts for coupling steps to reduce byproducts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.